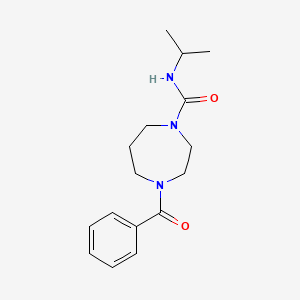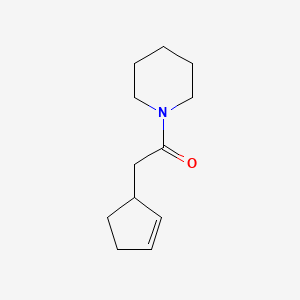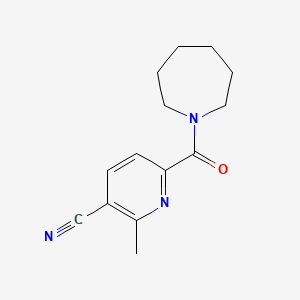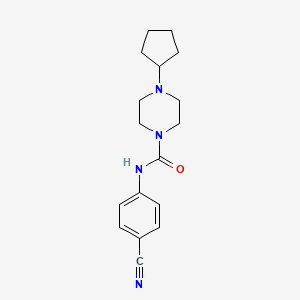
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CPP belongs to the class of piperazine derivatives and has been studied extensively for its effects on the central nervous system.
作用机制
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide acts as an SSRI by inhibiting the reuptake of serotonin by the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn activates the postsynaptic serotonin receptors. The activation of these receptors leads to a variety of effects on the central nervous system, including mood regulation, appetite control, and sleep regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose, route of administration, and individual differences. This compound has been found to increase the levels of serotonin in the brain, which can lead to mood enhancement and decreased anxiety. It has also been found to decrease the levels of dopamine and norepinephrine, which can lead to decreased motivation and arousal. This compound has been found to have a half-life of approximately 5 hours, which means it is rapidly metabolized and excreted from the body.
实验室实验的优点和局限性
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide has several advantages for lab experiments, including its selective action on serotonin reuptake and its availability for purchase from chemical suppliers. However, this compound also has limitations, including its rapid metabolism and excretion, which can make it difficult to maintain consistent levels in the body. Additionally, this compound has been found to have low bioavailability when administered orally, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide. One area of interest is its potential use in the treatment of anxiety and depression. This compound has been found to have anxiolytic and antidepressant effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of addiction, particularly in the context of opioid addiction. This compound has been found to reduce the rewarding effects of opioids in animal studies, and further research is needed to determine its potential as a treatment for addiction. Finally, there is interest in the development of new compounds based on this compound, which may have improved pharmacological properties and fewer side effects.
合成方法
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide can be synthesized using various methods, but the most common method involves the reaction of 1-benzylpiperazine with 4-cyanobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with cyclopentylamine to obtain this compound. The purity of this compound can be increased through recrystallization and purification methods.
科学研究应用
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide has been extensively used in scientific research for its pharmacological properties. It has been studied for its effects on the central nervous system, particularly in the areas of anxiety, depression, and addiction. This compound has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. This neurotransmitter is involved in regulating mood, appetite, and sleep, among other functions.
属性
IUPAC Name |
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c18-13-14-5-7-15(8-6-14)19-17(22)21-11-9-20(10-12-21)16-3-1-2-4-16/h5-8,16H,1-4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMUJQIHRDROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
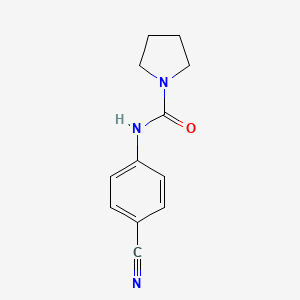
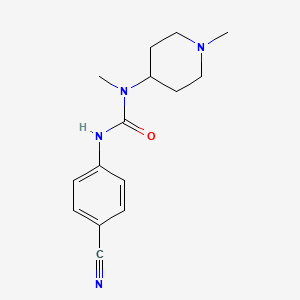
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
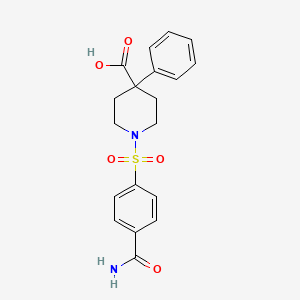
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
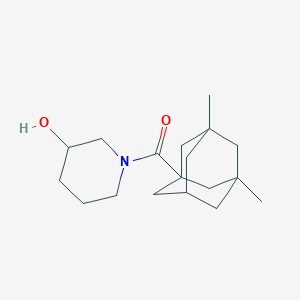
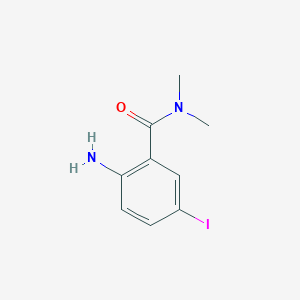
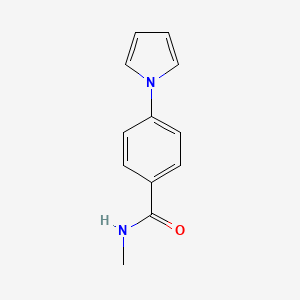
![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
